

Application Note: Quantification of C.I. Basic Red 24 using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Basic red 24*

Cat. No.: *B1629531*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **C.I. Basic Red 24** in aqueous solutions using UV-Vis spectrophotometry. This method is crucial for various applications, including monitoring dye concentration in wastewater treatment processes, analyzing dye uptake in biological systems, and quality control in dye manufacturing.

Introduction

C.I. Basic Red 24 is a cationic azo dye used extensively in the textile industry. Due to its potential environmental impact, accurate and efficient methods for its quantification are essential. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective technique for determining the concentration of colored compounds in solution. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

Principle

The quantification of **C.I. Basic Red 24** is achieved by measuring the absorbance of a solution at its maximum absorbance wavelength (λ_{max}). A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Equipment

- **C.I. Basic Red 24** (powder)
- Deionized (DI) water
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Pipettes (various sizes)
- UV-Vis spectrophotometer (capable of scanning in the visible range)
- Cuvettes (1 cm path length)
- Analytical balance

Experimental Protocols

4.1. Determination of Maximum Absorbance Wavelength (λ_{max})

- Prepare a stock solution: Accurately weigh 10 mg of **C.I. Basic Red 24** powder and dissolve it in a 100 mL volumetric flask with DI water to obtain a 100 mg/L stock solution.
- Prepare a working solution: Dilute the stock solution to a concentration of 10 mg/L.
- Scan the spectrum: Fill a cuvette with the 10 mg/L working solution. Using the spectrophotometer, scan the absorbance of the solution over the visible wavelength range (e.g., 400 nm to 700 nm).
- Identify λ_{max} : The wavelength at which the highest absorbance is recorded is the λ_{max} for **C.I. Basic Red 24**. For similar basic red dyes, the λ_{max} is often observed in the range of 480-540 nm. For the purpose of this protocol, we will use a hypothetical λ_{max} of 515 nm. It is crucial to experimentally determine the λ_{max} for your specific instrument and dye batch.

4.2. Preparation of Standard Solutions

- Prepare a 100 mg/L stock solution: As described in section 4.1.1.

- Prepare a series of dilutions: From the 100 mg/L stock solution, prepare a series of standard solutions in 50 mL volumetric flasks with concentrations ranging from 1 mg/L to 10 mg/L. (e.g., 1, 2, 4, 6, 8, 10 mg/L).

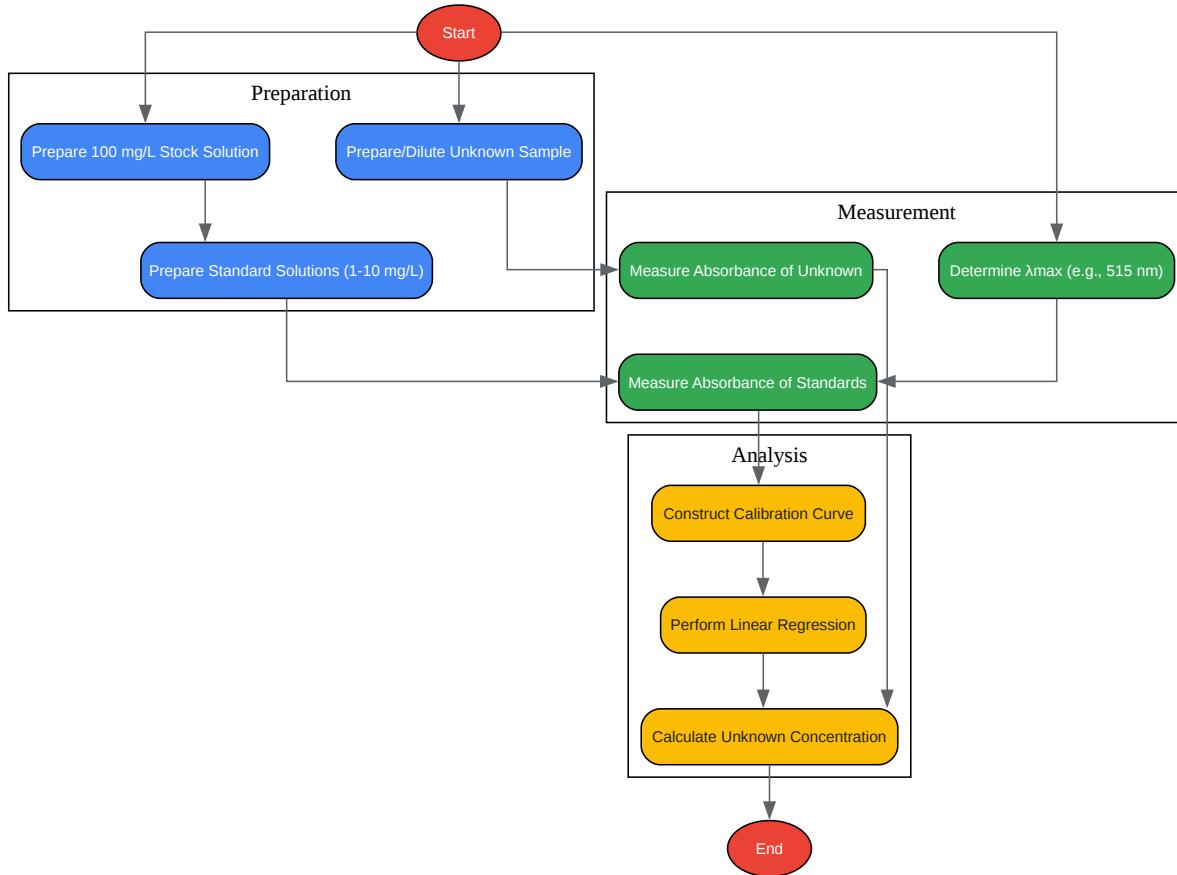
4.3. Calibration Curve Construction

- Set the wavelength: Set the spectrophotometer to the predetermined λ_{max} (e.g., 515 nm).
- Zero the instrument: Use DI water as a blank to zero the spectrophotometer.
- Measure absorbance: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before each measurement.
- Plot the data: Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.
- Determine the regression equation: Perform a linear regression analysis on the data to obtain the equation of the line ($y = mx + c$), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R-squared (R^2) value should be close to 1, indicating a good linear fit.

4.4. Quantification of an Unknown Sample

- Prepare the sample: If the unknown sample is expected to have a high concentration of **C.I. Basic Red 24**, dilute it with DI water to bring the absorbance within the linear range of the calibration curve.
- Measure absorbance: Measure the absorbance of the unknown sample at the λ_{max} .
- Calculate concentration: Use the regression equation from the calibration curve to calculate the concentration of **C.I. Basic Red 24** in the unknown sample.

Data Presentation


Table 1: Quantitative Data for **C.I. Basic Red 24** Quantification

Parameter	Value
Maximum Absorbance Wavelength (λ_{max})	515 nm (Hypothetical - determine experimentally)
Linearity Range	1 - 10 mg/L
Regression Equation	$\text{Absorbance} = (\text{Slope}) \times \text{Concentration} + (\text{Intercept})$
Correlation Coefficient (R^2)	> 0.995

Table 2: Example Calibration Curve Data

Concentration (mg/L)	Absorbance at 515 nm
1.0	0.112
2.0	0.225
4.0	0.451
6.0	0.678
8.0	0.902
10.0	1.128

Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **C.I. Basic Red 24**.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle **C.I. Basic Red 24** powder in a well-ventilated area or a fume hood to avoid inhalation.
- Dispose of all chemical waste according to institutional and local regulations.
- To cite this document: BenchChem. [Application Note: Quantification of C.I. Basic Red 24 using UV-Vis Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1629531#uv-vis-spectrophotometry-for-c-i-basic-red-24-quantification\]](https://www.benchchem.com/product/b1629531#uv-vis-spectrophotometry-for-c-i-basic-red-24-quantification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com